N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Description
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-12-20-21-16-6-7-17(22-25(12)16)24-10-13(11-24)23(2)19(26)14-4-3-5-15-18(14)28-9-8-27-15/h3-7,13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUAVCMXSOGASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=C5C(=CC=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
Similar compounds have been found to interact with various enzymes and receptors, leading to their pharmacological effects.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their diverse pharmacological effects.
Biological Activity
The compound N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 281.32 g/mol. The structure includes a benzodioxine moiety and a triazole-pyridazine derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₅O |
| Molecular Weight | 281.32 g/mol |
| IUPAC Name | N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
| PubChem CID | 2737312 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are overactive in cancer cells.
Case Study: Kinase Inhibition
A study focusing on small molecule kinase inhibitors highlighted the role of triazole derivatives in targeting pathways involved in tumor growth. The compound under review may act as a selective inhibitor of certain kinases associated with cancer proliferation, potentially leading to reduced tumor size and improved patient outcomes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing triazole rings often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Table 2: Antimicrobial Activity Overview
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Weak Inhibition | |
| Candida albicans | Significant Activity |
The proposed mechanism for the biological activity of this compound involves the interaction with specific receptors or enzymes within the target cells. For example, the triazole moiety is known for its ability to chelate metal ions essential for enzyme function, thereby inhibiting their activity and leading to cell death in pathogens or cancer cells.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of various synthetic routes and reaction conditions. For instance:
- The synthesis typically involves cyclization reactions that yield derivatives with varied biological activities.
- Microwave-assisted synthesis techniques are often employed to enhance reaction efficiency and yield.
Biology
Biologically, N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been investigated for its potential as an enzyme inhibitor. Notable targets include:
- Carbonic Anhydrase : This enzyme plays a critical role in regulating pH and fluid balance in biological systems.
- Cholinesterase : Inhibition of this enzyme is crucial for developing treatments for Alzheimer's disease.
Medicine
The medicinal applications of this compound are particularly promising:
- Anticancer Activity : Recent studies have shown that derivatives of triazolo-pyridazines exhibit significant antitumor properties. For example:
- Compounds structurally related to this compound have displayed IC50 values ranging from to against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
- The mechanism of action is thought to involve the inhibition of key signaling pathways associated with tumor growth and survival.
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in various biological contexts:
- Antitumor Activity :
- In vitro assays demonstrated that compounds with similar structures inhibited c-Met kinase activity with IC50 values around . This inhibition led to reduced tumor growth and increased apoptosis in cancer cells.
- Enzyme Inhibition Studies :
- Investigations into its role as an enzyme inhibitor showed promising results against carbonic anhydrase and cholinesterase. These findings suggest potential therapeutic applications in treating conditions like glaucoma and neurodegenerative diseases.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis would require distinct steps (e.g., triazolopyridazine-azetidine coupling) compared to the iodine-mediated cyclization used for thiadiazole analogs .
- Hypothesized Bioactivity : The triazolopyridazine moiety may enhance kinase or enzyme inhibition compared to thiadiazoles, while the azetidine could improve pharmacokinetic properties.
- Knowledge Gaps: Specific enzymatic inhibition data, toxicity profiles, and in vivo efficacy remain unstudied for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
